
Nicotinoyl cyclandelate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nitinol Surfaces and Modifications
Nitinol, a nickel-titanium alloy, has been extensively researched for its medical applications. Surface modifications of Nitinol, including treatments like etching, electropolishing, and bioactive coating deposition, have been explored to enhance its suitability for implant devices. These modifications are crucial for controlling nickel release and ensuring biocompatibility, which is a significant concern with Nitinol-based implants (Shabalovskaya, Anderegg, & van Humbeeck, 2008).
Selectivity of Neonicotinoids
Neonicotinoids, a class of synthetic insecticides, are selectively toxic to insects due to differences in nicotinic acetylcholine receptors (nAChRs) between insects and mammals. Studies have shown that neonicotinoids interact uniquely with insect nAChRs, demonstrating the potential for specific targeting in pest control while reducing mammalian toxicity (Tomizawa & Casida, 2003).
Nicotinoyl Nitrene in Photodecomposition
Research has explored the generation of nicotinoyl nitrene from the photodecomposition of nicotinoyl azide. This study is significant for understanding the behavior of nicotinoyl compounds under certain conditions and their potential applications in probing nucleobase solvent accessibility inside cells (Liu et al., 2019).
DNA-Binding Property of Nicotinoyl Aspartic Acid
The interaction of nicotinic acid and nicotinoyl aspartic acid derivatives with calf thymus DNA has been studied, showing their potential for therapeutic applications. This research provides insights into how nicotinoyl compounds interact with DNA, which could be crucial for developing new treatments (Zhao & Lu, 2017).
Nitinol in Vascular Surgery
Nitinol's shape-memory and superelastic properties make it ideal for medical applications, especially in vascular surgery. Its use in vascular and endovascular prostheses is being actively researched, with a focus on improving its biocompatibility and performance (Barras & Myers, 2000).
Nitinol Fatigue and Fracture
The fatigue and fracture resistance of Nitinol, particularly in medical device applications like endovascular stents, is a critical area of study. Understanding Nitinol's mechanical behavior under varying stresses is essential for ensuring the reliability and safety of medical implants (Robertson, Pelton, & Ritchie, 2012).
Skin Pigmentation Inhibition by N-Nicotinoyl Dopamine
Studies on N-Nicotinoyl dopamine (NND), a niacinamide derivative, have shown its potential in inhibiting skin pigmentation by suppressing melanosome transfer. This research indicates the applicability of nicotinoyl compounds in cosmetic and therapeutic industries related to skin disorders (Kim, Hwang, & Kim, 2015).
Synthetic Route of Cyclandelate
A new synthetic route for cyclandelate, avoiding the toxicity and pollution associated with traditional methods, has been developed. This advancement in synthesis methods can lead to safer and more environmentally friendly production processes for cyclandelate (Jin-tao, 2012).
Physicochemical and Biological Aspects of Nitinol
The rapid development of medical devices using Nitinol has necessitated a deeper understanding of its physicochemical and biological properties. Studies have focused on Nitinol's surface, corrosion behavior, and biocompatibility, which are crucial for its application as a biomaterial (Shabalovskaya, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-oxo-1-phenyl-2-(3,3,5-trimethylcyclohexyl)oxyethyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16-12-19(14-23(2,3)13-16)27-22(26)20(17-8-5-4-6-9-17)28-21(25)18-10-7-11-24-15-18/h4-11,15-16,19-20H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVISQUVIQOJOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865954 | |
| Record name | 2-Oxo-1-phenyl-2-[(3,3,5-trimethylcyclohexyl)oxy]ethyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinoyl cyclandelate | |
CAS RN |
39537-99-0 | |
| Record name | 2-Oxo-1-phenyl-2-[(3,3,5-trimethylcyclohexyl)oxy]ethyl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39537-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



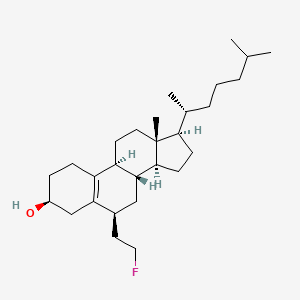
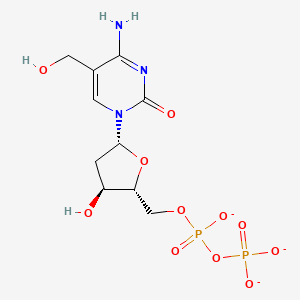
![(8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1259738.png)

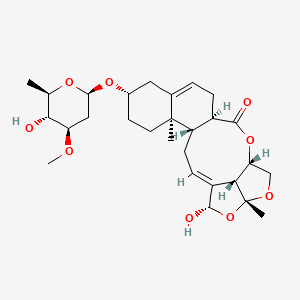
![(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1259745.png)
![5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259746.png)
![N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1259747.png)

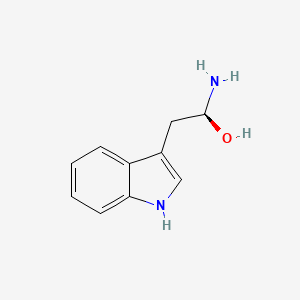
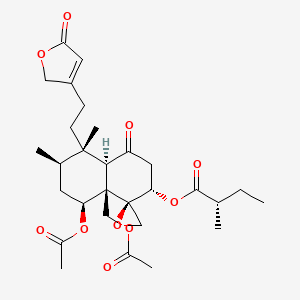
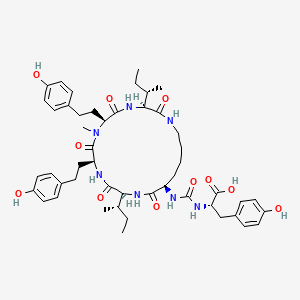
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)